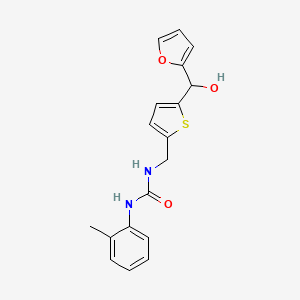

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea

Description

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a thiophene core substituted with a hydroxymethylfuran moiety and an ortho-tolyl (o-tolyl) group. The compound’s synthesis likely involves coupling reactions between a thiophene-furan precursor and an o-tolyl isocyanate or via nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name |

1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-12-5-2-3-6-14(12)20-18(22)19-11-13-8-9-16(24-13)17(21)15-7-4-10-23-15/h2-10,17,21H,11H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHUHKKWBNDDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H21N3O5S

- Molecular Weight : 439.5 g/mol

- CAS Number : 1798544-19-0

Structural Representation

The structure features a furan ring, a thiophene moiety, and an urea functional group, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound's structure facilitates interactions with bacterial membranes and enzymes, enhancing its effectiveness against various pathogens. In particular, studies have shown that related thiourea compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiourea derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea has shown promise in cancer research. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Urease Inhibition : A study focused on the urease inhibitory activity of thiourea derivatives found that modifications in the structure significantly affected their potency. Compounds with hydrophobic substitutions showed enhanced inhibition compared to their hydrophilic counterparts .

- Antitumor Activity : In vitro assays demonstrated that certain thiourea derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, one derivative showed GI50 values ranging from 15 to 30 μM across multiple cancer lines .

Data Tables

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Stacking Interactions : The aromatic rings (furan and thiophene) can engage in π-π stacking with nucleobases or other aromatic systems in biological targets.

- Enzyme Inhibition : By mimicking natural substrates, thiourea derivatives can inhibit enzymes critical for pathogen survival or cancer cell proliferation .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 402.5 g/mol. Its structure features a furan ring, a thiophene ring, and a urea moiety, which are known to contribute to biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may influence biological interactions.

Case Studies :

- Inhibition of Sirtuin Enzymes : Similar derivatives have shown promise as inhibitors of human sirtuin 2 (SIRT2), which is implicated in cancer and neurodegenerative diseases. For instance, compounds with similar furan and thiophene structures displayed significant inhibition against SIRT2, suggesting that 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea could exhibit similar properties .

Anticancer Activity

Research indicates that compounds containing furan and thiophene rings can exhibit anticancer properties. The unique structural arrangement may allow for interaction with cancer cell pathways.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 Value (μM) | Target |

|---|---|---|

| Compound A | 5.0 | SIRT2 |

| Compound B | 10.0 | SIRT1 |

| Compound C | 12.5 | HDAC |

Molecular Recognition

Due to its unique functional groups, this compound may be useful in studies involving molecular recognition processes, potentially serving as a ligand in biochemical assays.

Comparison with Similar Compounds

Structural Analogues in Urea-Thiophene Derivatives

Several urea-thiophene derivatives have been synthesized and characterized, offering insights into structural and functional differences:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Effects : The adamantane group in 5b enhances hydrophobicity, while the o-tolyl group in the target compound introduces steric hindrance and moderate lipophilicity .

- Hydrogen Bonding : Hydroxymethyl groups (e.g., in the target compound and 5b ) may improve solubility and interaction with biological targets via H-bonding .

- Spectral Trends : Furan protons in analogous compounds resonate near δ 6.07–6.13, while o-tolyl methyl groups appear at δ ~2.3 . The target compound’s ¹H NMR would likely mirror these signals.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

- Answer : The compound’s urea core is typically synthesized via nucleophilic addition of an amine to an isocyanate. For example, the o-tolyl isocyanate could react with a substituted thiophene-methylamine precursor. Key steps include:

- Use of inert solvents (e.g., dichloromethane or toluene) to stabilize reactive intermediates .

- Alkali catalysts (e.g., triethylamine) to neutralize HCl byproducts during urea bond formation .

- Temperature control (reflux conditions) to enhance reaction kinetics while avoiding decomposition .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Answer :

- NMR : H and C NMR confirm the presence of aromatic protons (o-tolyl group), furan-thiophene linkage, and urea NH signals. Coupling constants in 2D NMR (COSY, HSQC) resolve stereochemistry .

- X-ray crystallography : Resolves spatial arrangement of the furan-hydroxymethyl group and hydrogen bonding in the urea moiety .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s structure-activity relationships (SAR) for biological targets?

- Answer :

- Molecular docking : Simulates interactions between the urea group and enzyme active sites (e.g., kinases or proteases). The o-tolyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity data to guide functional group modifications .

- MD simulations : Assess conformational stability of the furan-thiophene linker in aqueous environments .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

- Answer : Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Mitigation strategies include:

- Dose-response standardization : Use IC/EC values across multiple replicates and cell lines .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .

- Orthogonal assays : Combine enzymatic inhibition studies with phenotypic screening (e.g., apoptosis markers) .

Q. How does the furan-thiophene hybrid scaffold influence the compound’s environmental fate and degradation pathways?

- Answer :

- Photodegradation studies : UV-Vis spectroscopy tracks cleavage of the furan ring under simulated sunlight, with HPLC-MS identifying breakdown products like hydroxylated thiophenes .

- Soil/water partitioning : Log values predict bioavailability; the polar urea group may reduce bioaccumulation .

- Microbial degradation : Aerobic/anaerobic incubation with soil microbiota identifies metabolites via GC-MS .

Q. What strategies improve the compound’s solubility and bioavailability without compromising target affinity?

- Answer :

- Prodrug design : Esterification of the hydroxymethyl group enhances membrane permeability, with enzymatic hydrolysis restoring active form in vivo .

- Co-crystallization : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .

- Salt formation : Acidic/basic counterions (e.g., HCl or sodium salts) adjust pH-dependent solubility .

Methodological Notes

- Synthetic protocols from and provide foundational steps but require validation under inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive groups.

- Structural ambiguity in the furan-thiophene linkage (e.g., regioisomerism) necessitates rigorous 2D NMR analysis .

- Environmental impact assessments should align with ISO 14044 guidelines, incorporating life-cycle analysis for industrial-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.